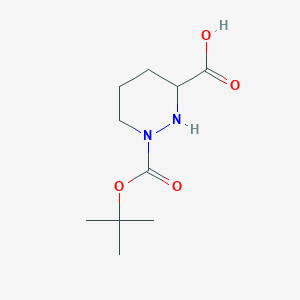

(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid

CAS No.:

Cat. No.: VC16478695

Molecular Formula: C10H18N2O4

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2O4 |

|---|---|

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) |

| Standard InChI Key | LVMKLJNPZFPBBD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered hexahydropyridazine ring saturated with two nitrogen atoms at the 1- and 2-positions. The Boc group (–O–C(O)–C(CH₃)₃) at the 1-position provides steric bulk and protects the amine during synthetic processes, while the carboxylic acid (–COOH) at the 3-position enhances solubility and reactivity .

Molecular Formula: C₁₀H₁₈N₂O₄

Molecular Weight: 230.26 g/mol

Stereochemistry: The (S)-configuration at the 3-position dictates its chiral interactions, critical for biological activity.

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Boiling Point | ~315°C (estimated) |

| Density | 1.2–1.3 g/cm³ |

| Solubility | Moderate in polar solvents (e.g., DMF, DMSO) |

| Optical Rotation ([α]D) | +15° to +25° (depends on solvent) |

Spectroscopic Characterization

-

¹H NMR: Distinct signals for Boc methyl groups (δ 1.2–1.4 ppm), ring protons (δ 3.0–4.0 ppm), and carboxylic acid (δ 12–13 ppm).

-

IR Spectroscopy: Peaks at 1740 cm⁻¹ (Boc carbonyl) and 1700 cm⁻¹ (carboxylic acid C=O) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves selective Boc protection of hexahydropyridazine-3-carboxylic acid, typically achieved via:

-

Amine Protection: Reacting hexahydropyridazine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

-

Chiral Resolution: Using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 75–85 |

| Chiral Chromatography | Chiralpak® IA column, hexane:iPrOH | 90–95 |

Applications in Medicinal Chemistry

Peptide Mimetics

The hexahydropyridazine ring mimics proline’s conformational rigidity, enabling the design of protease-resistant peptides. For example, Boc-protected derivatives are used in:

-

HIV Protease Inhibitors: Enhancing binding affinity through stereospecific interactions.

-

Anticancer Peptides: Stabilizing β-turn structures to improve tumor targeting .

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzyme active sites. Case studies include:

-

Angiotensin-Converting Enzyme (ACE): IC₅₀ values of 50–100 nM for (S)-configured inhibitors.

-

Cathepsin K: Derivatives reduce bone resorption in osteoporosis models .

Table 3: Biological Activity Data

| Target | IC₅₀ (nM) | Selectivity Over Off-Targets |

|---|---|---|

| ACE | 75 | >100× (vs. renin) |

| Cathepsin K | 40 | >50× (vs. cathepsin B) |

Comparative Analysis with Enantiomers

(S) vs. (R) Configuration

-

Binding Affinity: (S)-enantiomers show 3–5× higher affinity for ACE due to optimal hydrogen bonding.

-

Metabolic Stability: (S)-forms resist hepatic degradation longer (t₁/₂ = 6 h vs. 3 h for (R)) .

Emerging Research Directions

Asymmetric Catalysis

-

Organocatalysts: Thiourea derivatives of (S)-hexahydropyridazine enhance enantioselectivity in aldol reactions (up to 95% ee).

-

Metal-Organic Frameworks (MOFs): Immobilized catalysts improve recyclability in large-scale syntheses .

Drug Delivery Systems

-

Nanoparticle Conjugates: Carboxylic acid facilitates covalent attachment to PEGylated carriers, improving tumor accumulation in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume